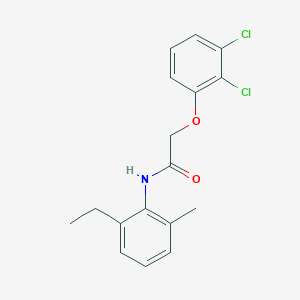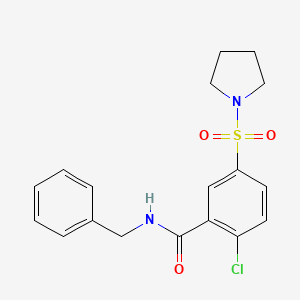![molecular formula C17H15N3O4 B4406511 3-[3-(3-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4406511.png)
3-[3-(3-nitrophenoxy)propyl]-4(3H)-quinazolinone
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves cyclization reactions starting from readily available materials such as anthranilic acids or isatoic anhydride. For compounds similar to 3-[3-(3-nitrophenoxy)propyl]-4(3H)-quinazolinone, the synthesis might include the initial formation of 3-aryl-2-methyl-4(3H)-quinazolinones, followed by modifications to introduce the desired side chains and functionalities (Bhatti & Seshadri, 2004). Novel synthetic routes have also been developed to incorporate various substituents into the quinazolinone nucleus, aiming to enhance certain properties or biological activities of these compounds (He et al., 2014).
Molecular Structure Analysis
Quinazolinones are characterized by their bicyclic structure, consisting of a benzene ring fused to a pyrimidine ring. The molecular structure of quinazolinone derivatives, including the this compound, plays a crucial role in determining their chemical reactivity and interaction with biological targets. Structural modifications, such as the introduction of nitro groups or other substituents, can significantly affect their electronic properties, stability, and potential biological activities (Mikra et al., 2022).
Chemical Reactions and Properties
Quinazolinones participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and redox reactions. The presence of functional groups such as the nitro group or the ether linkage in this compound can influence its reactivity, allowing for further chemical modifications and the synthesis of complex derivatives with tailored properties (Roy et al., 2006).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and the nature of substituents. These properties are critical for their application in various fields, including pharmaceuticals and materials science. The specific structure of this compound could affect its physical behavior, including its phase transition temperatures and solubility in different solvents (Yong, 2005).
Chemical Properties Analysis
The chemical properties of quinazolinone derivatives, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are determined by their core structure and substituents. The introduction of a 3-nitrophenoxypropyl group into the quinazolinone core can modify its electronic distribution and influence its chemical behavior, potentially leading to unique reactivities and interactions with biological systems (Adib et al., 2010).
Direcciones Futuras
Quinazolinones are a promising area of research due to their diverse pharmacological activities . Future research could focus on exploring the potential of 3-[3-(3-nitrophenoxy)propyl]-4(3H)-quinazolinone in various therapeutic applications, given its quinazolinone core. Further studies could also investigate its synthesis, properties, and mechanism of action in more detail.
Propiedades
IUPAC Name |
3-[3-(3-nitrophenoxy)propyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c21-17-15-7-1-2-8-16(15)18-12-19(17)9-4-10-24-14-6-3-5-13(11-14)20(22)23/h1-3,5-8,11-12H,4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWVMDHDQOARKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCOC3=CC=CC(=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(isobutyrylamino)-4-methylphenyl]-2-furamide](/img/structure/B4406432.png)
![1-[3-(4-iodo-2-methylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4406438.png)

![1-[4-(benzyloxy)benzoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4406447.png)
![1-{4-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4406450.png)




![4-[2-(4-butoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4406484.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4406492.png)
![1-methyl-4-[2-(4-propoxyphenoxy)ethyl]piperazine hydrochloride](/img/structure/B4406504.png)
![1-{4-[3-(dimethylamino)propoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4406509.png)
amine hydrochloride](/img/structure/B4406514.png)